molecular formula C24H22N2O6 B2618858 ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-45-1

ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2618858
CAS No.: 1105245-45-1
M. Wt: 434.448
InChI Key: RMRQXYFDCRJPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole core substituted with various functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrrole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural properties could be exploited in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxylate share structural similarities and have similar biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as piperonyl butoxide, are used in various applications, including as insecticides and enzyme inhibitors.

Uniqueness

Ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-3-30-24(29)19-14(2)26-21(20(19)16-7-5-4-6-8-16)22(27)23(28)25-12-15-9-10-17-18(11-15)32-13-31-17/h4-11,26H,3,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRQXYFDCRJPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.